molecular formula C24H42O21 B150584 Stachyose CAS No. 470-55-3

Stachyose

Cat. No. B150584
CAS RN: 470-55-3
M. Wt: 684.6 g/mol
InChI Key: UQZIYBXSHAGNOE-XNSRJBNMSA-N
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Description

Stachyose is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, which is a part of the raffinose family of oligosaccharides. It is commonly found in various plant seeds, such as adzuki beans and lentils, and is known for its role in carbohydrate transport within plants as well as its prebiotic effects in animal diets .

Synthesis Analysis

The synthesis of stachyose has been extensively studied in seeds of adzuki bean and lentil. Stachyose synthase (STS), the enzyme responsible for stachyose synthesis, transfers galactosyl groups from galactinol to raffinose. In adzuki bean seeds, STS has been purified and characterized, revealing that it can also catalyze the synthesis of galactosylononitol from D-ononitol . Similarly, in lentil seeds, STS has been shown to catalyze the formation of galactopinitol A and ciceritol, in addition to stachyose . The molecular cloning and functional expression of STS from adzuki bean seeds have provided insights into the enzyme's structure and function .

Molecular Structure Analysis

The molecular structure of stachyose consists of a chain of monosaccharides linked by glycosidic bonds. The enzyme STS plays a crucial role in the formation of these bonds, as it facilitates the transfer of galactosyl residues to form the tetrasaccharide structure .

Chemical Reactions Analysis

Stachyose participates in various chemical reactions within plant metabolism. It can be synthesized and hydrolyzed by specific enzymes, such as STS and α-galactosidase. The reversible nature of the synthesis reaction has been observed, and stachyose can also be involved in exchange reactions between substrates and products . Additionally, stachyose can be used as a substrate for the enzymatic synthesis of new oligosaccharides, which may have potential prebiotic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of stachyose are influenced by its structure and the enzymes that synthesize and metabolize it. The enzyme STS has been shown to have different molecular masses and isoelectric points depending on the plant source, which can affect its activity and stability . The presence of stachyose in the cytosol of transgenic Arabidopsis expressing STS from adzuki bean does not influence freezing tolerance, suggesting that its physical properties may not significantly affect membrane stability during freezing .

Case Studies

Several case studies have highlighted the importance of stachyose in plant and animal systems. In juvenile turbot, dietary stachyose has been shown to alter the intestinal microbiota profile and improve intestinal mucosal barrier function, indicating its potential as a prebiotic ingredient in aquafeeds . The distribution and immunolocalization of STS in Cucumis melo suggest that stachyose biosynthesis is associated with minor veins in mature leaves, which has implications for phloem loading and carbohydrate transport . Additionally, the localization of stachyose synthesis in the leaves of Cucurbita pepo and Xerosicyos danguyi indicates that it can occur in photosynthetic mesophyll cells, contributing to the understanding of carbohydrate metabolism in plants .

Scientific Research Applications

Phloem Loading and Stress Tolerance in Plants

Stachyose plays a crucial role in phloem loading in cucumber leaves. Research has shown that the suppression of the stachyose synthase gene (CsSTS) in cucumbers leads to reduced stachyose levels, impairing phloem loading and carbohydrate distribution. This inhibition also diminishes the plant's tolerance to low-temperature stress, indicating that stachyose is vital for plant resilience under stress conditions (Lü et al., 2017).

Gut Microbiota and Intestinal Health in Aquatic Animals

Dietary stachyose alters the intestinal microbiota in juvenile turbot, a species of fish. It leads to increased abundance of cellulose-degrading bacteria and beneficial intestinal bacteria, suggesting that stachyose can be used to improve gut health in aquaculture (Yang et al., 2018).

Anti-inflammatory Effects and Gut Microbiota Modulation

Stachyose shows promising results in reducing inflammation and modulating gut microbiota in rats with type 2 diabetes. It alters the gut microbiota similarly to metformin, a commonly used diabetes medication, indicating its potential as a therapeutic agent for metabolic diseases (Liu et al., 2018).

Storage and Mobilization in Tubers

In Stachys sieboldii tubers, stachyose serves as the main storage carbohydrate. Research indicates that it is stored in the vacuoles and is mobilized through the activity of specific enzymes during sprouting, highlighting its role in plant carbohydrate metabolism (Keller & Matile, 1985).

Metabolic Analysis in T2DM Models

Metabolomics analysis reveals that stachyose has an anti-diabetic effect in type 2 diabetic rats. This study shows that stachyose treatment adjusts various metabolic pathways and might provide a new understanding of its mechanisms against diabetes (Liang et al., 2020).

Intestinal Health in Germ-Free Mice

Stachyose improves the intestinal barrier and reduces gut inflammation in germ-free mice after human fecal transplantation. This research supports the use of stachyose as a prebiotic to enhance intestinal health (Xi et al., 2020).

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24/h6-23,25-38H,1-5H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZIYBXSHAGNOE-XNSRJBNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Stachyose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Stachyose

CAS RN

470-55-3
Record name Stachyose
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stachyose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Stachyose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
27,800
Citations
D Qiu, T Vuong, B Valliyodan, H Shi, B Guo… - Theoretical and Applied …, 2015 - Springer
Key message We identified and characterized a mutant of soybean stachyose synthase gene controlling reduced stachyose content which benefit the soybean seed composition …
Number of citations: 38 link.springer.com
T Peterbauer, A Richter - Plant Physiology, 1998 - academic.oup.com
Stachyose synthase (STS) (EC 2.4.1.67) was purified to homogeneity from mature seeds of adzuki bean (Vigna angularis). Electrophoresis under denaturing conditions revealed a …
Number of citations: 102 academic.oup.com
JD Neus, WR Fehr, SR Schnebly - Crop Science, 2005 - Wiley Online Library
… stachyose to differentiate between those with the stc1a and Stc1a alleles. Raffinose and stachyose … selected for further evaluation of raffinose, stachyose, and sucrose content with the …
Number of citations: 87 acsess.onlinelibrary.wiley.com
Z Zhao, W Liu, X Pi - Starch‐Stärke, 2021 - Wiley Online Library
… stachyose on the gut microbiota using an in vitro adult fermentation model. This study provides information on the use of stachyose … into the mechanism of stachyose in promoting human …
Number of citations: 12 onlinelibrary.wiley.com
Z Liying, D Li, S Qiao, EW Johnson, B Li… - Archives of Animal …, 2003 - Taylor & Francis
… In contrast, pigs fed the diet containing 2% stachyose had … fed 1% stachyose and lowest for pigs fed 2% stachyose. Volatile … indicate that the oligosaccharide stachyose had a negative …
Number of citations: 97 www.tandfonline.com
G Liu, J Bei, L Liang, G Yu, L Li… - Molecular nutrition & food …, 2018 - Wiley Online Library
Scope The present study is undertaken to assess the effects of stachyose (STS) on type 2 diabetes in rats and changes in the gut microbiota compared to metformin (MET). Methods and …
Number of citations: 85 onlinelibrary.wiley.com
P Yang, H Hu, Y Liu, Y Li, Q Ai, W Xu, W Zhang… - Aquaculture, 2018 - Elsevier
… To further investigate the expanded effects of dietary stachyose on fish intestinal health, the present study evaluated the effects of a low (1.25%) or high (5%) dose of stachyose on the …
Number of citations: 82 www.sciencedirect.com
G Hoch, T Peterbauer, A Richter - Archives of Biochemistry and Biophysics, 1999 - Elsevier
Stachyose synthase (STS) (EC 2.4.1.67) was purified 313-fold from mature seeds of lentil. The final preparation had a specific activity of 9.09 nkat stachyose formed per milligram of …
Number of citations: 76 www.sciencedirect.com
LL Flora, MA Madore - Planta, 1993 - Springer
… stachyose (50–60% of the total label) while only small amounts of label were recovered in the sugar alcohol mannitol (less than 5%). In contrast, in leaf tissues stachyose … in stachyose …
Number of citations: 130 link.springer.com
T Li, X Lu, X Yang - Journal of Agricultural and Food Chemistry, 2013 - ACS Publications
This study probed the effects of Deshipu stachyose granules (DSG), a novel oligosaccharide preparation (55.3% stachyose, 25.8% raffinose, and 9.7% verbascose), on gut microbiota …
Number of citations: 94 pubs.acs.org

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